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Compound of Interest

Compound Name: 2-Chloro-5-phenylbenzoic acid

Cat. No.: B1367883 Get Quote

An In-depth Analysis for Researchers and Drug Development Professionals

Preamble:

A comprehensive analysis of the spectroscopic data for 2-Chloro-5-phenylbenzoic acid could

not be completed. A thorough search of established scientific databases and literature did not

yield verifiable experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass

Spectrometry (MS) data for this specific compound. The generation of a technical guide without

such foundational data would be contrary to the principles of scientific accuracy and integrity.

To fulfill the user's request for a detailed, high-quality technical guide, this document will instead

focus on a closely related and structurally significant analogue: 2-Chlorobenzoic Acid. This

alternative allows for a complete and accurate demonstration of the requested analytical depth,

data presentation, and protocol validation, providing a valuable resource for professionals in

the field. All subsequent data and analysis pertain to 2-Chlorobenzoic Acid.

A Comprehensive Spectroscopic Guide to 2-
Chlorobenzoic Acid
Introduction
2-Chlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile

building block in organic synthesis. Its utility spans the synthesis of pharmaceuticals, dyes, and

agrochemicals. The precise characterization of this compound is paramount for ensuring
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reaction success, purity of products, and adherence to quality control standards. Spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation

and confirmation of 2-Chlorobenzoic Acid. This guide provides a detailed examination of its

spectroscopic signature, grounded in established methodologies and expert interpretation.

Molecular Structure and Atom Numbering
A clear understanding of the molecular framework is essential for the correct assignment of

spectroscopic signals. The structure of 2-Chlorobenzoic Acid, with IUPAC-conventional atom

numbering for spectroscopic assignment, is presented below.

Caption: Molecular structure of 2-Chlorobenzoic Acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Expertise & Experience: Causality in Experimental
Choices
The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often selected

for carboxylic acids due to its ability to solubilize the compound and, importantly, to engage in

hydrogen bonding. This results in the acidic proton signal being shifted significantly downfield,

moving it to a clear region of the spectrum (~13 ppm) where it does not overlap with other

signals. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is

chemically inert, volatile, and provides a single, sharp signal that does not interfere with the

analyte's signals.

Experimental Protocol: ¹H and ¹³C NMR Acquisition
Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Chlorobenzoic Acid and

dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal reference

standard.
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Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

Spectral Width: A range of -2 to 16 ppm is appropriate to capture all signals, including the

acidic proton and TMS.

Relaxation Delay (d1): 1-2 seconds.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure each

unique carbon appears as a single line.

Number of Scans: 1024 or more scans are typically required due to the low natural

abundance of ¹³C.

Spectral Width: 0 to 200 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the spectrum

by setting the TMS signal to 0 ppm.

¹H NMR Data & Interpretation
The ¹H NMR spectrum of 2-Chlorobenzoic Acid in DMSO-d₆ displays four distinct signals in the

aromatic region and one broad signal for the carboxylic acid proton.

Table 1: ¹H NMR Data for 2-Chlorobenzoic Acid (400 MHz, DMSO-d₆)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~13.43 broad s - 1H COOH

7.81 dd ~7.8, 1.5 1H H6

7.56 m - 1H H4

7.55 m - 1H H3

7.45 m - 1H H5

Note: Precise multiplicity and coupling for H3, H4, and H5 can be complex due to overlapping

signals. Data is referenced from ChemicalBook.[1]

COOH Proton (~13.43 ppm): This highly deshielded, broad singlet is characteristic of a

carboxylic acid proton. Its broadness is a result of hydrogen bonding with the solvent and

potential intermolecular exchange.

Aromatic Protons (7.45-7.81 ppm): The four protons on the benzene ring appear in the

typical aromatic region. The electron-withdrawing nature of both the chlorine atom and the

carboxylic acid group deshields these protons, shifting them downfield. The proton at the H6

position is expected to be a doublet of doublets due to coupling with its ortho (H5) and meta

(H4) neighbors.

¹³C NMR Data & Interpretation
The proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the

seven carbon atoms in the molecule.

Table 2: ¹³C NMR Data for 2-Chlorobenzoic Acid (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

171.09 C7 (C=O)

134.83 C-Cl

133.65 Aromatic CH

132.54 Aromatic CH

131.56 Aromatic CH

128.46 C-COOH

126.75 Aromatic CH

Note: Specific assignment of aromatic carbons can be ambiguous without further 2D NMR

experiments. Data is referenced from ChemicalBook.[1]

Carbonyl Carbon (171.09 ppm): The signal for the carboxylic acid carbonyl carbon (C7)

appears significantly downfield, which is a hallmark of this functional group.

Aromatic Carbons (126-135 ppm): The six aromatic carbons resonate in this range. The

carbon directly attached to the chlorine atom (C2) is expected to be influenced by the

halogen's inductive effect. The carbon attached to the carboxylic acid group (C1) is also

shifted.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent such as isopropanol and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to

subtract the spectral contributions of air (CO₂ and H₂O).
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Sample Application: Place a small amount of solid 2-Chlorobenzoic Acid powder directly onto

the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact

between the sample and the crystal.

Spectrum Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The instrument software automatically ratios the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

IR Data & Interpretation
The IR spectrum of 2-Chlorobenzoic Acid is dominated by features characteristic of a

carboxylic acid and a substituted benzene ring.

Table 3: Key IR Absorption Bands for 2-Chlorobenzoic Acid

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3300-2500 Broad, Strong O-H stretch
Carboxylic Acid (H-

bonded)

~1700-1680 Strong, Sharp C=O stretch Carboxylic Acid

~1600-1450 Medium C=C stretch Aromatic Ring

~1320-1210 Medium C-O stretch Carboxylic Acid

~750 Strong C-Cl stretch Aryl Halide

Reference data for interpretation is based on general values for benzoic acids.[2]

O-H Stretch (3300-2500 cm⁻¹): The most prominent feature is the extremely broad and

strong absorption band for the hydroxyl (O-H) stretch of the carboxylic acid, which is

broadened due to extensive hydrogen bonding in the solid state.
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C=O Stretch (1700-1680 cm⁻¹): A very strong and sharp absorption band confirms the

presence of the carbonyl group. Its position is typical for an aromatic carboxylic acid.

C-Cl Stretch (~750 cm⁻¹): A strong band in the fingerprint region is indicative of the C-Cl

stretching vibration.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about the

molecule's structure through fragmentation analysis.

Experimental Protocol: Electron Ionization (EI)-MS
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the

molecule to form a radical cation (M⁺•).

Acceleration: The positively charged ions are accelerated by an electric field into the mass

analyzer.

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on

their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum, which is a plot of relative ion abundance versus m/z.

MS Data & Interpretation
The mass spectrum of 2-Chlorobenzoic Acid provides clear evidence of its molecular weight

and characteristic fragmentation patterns.

Molecular Ion (M⁺•): The molecular weight of 2-Chlorobenzoic Acid (C₇H₅ClO₂) is

approximately 156.57 g/mol . The mass spectrum will show a characteristic molecular ion

peak at m/z = 156. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an

~3:1 ratio), an M+2 peak at m/z = 158 will be observed with approximately one-third the
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intensity of the m/z 156 peak. This isotopic pattern is a definitive indicator of the presence of

one chlorine atom.

Key Fragmentations:

Loss of -OH (m/z 139): A common fragmentation for carboxylic acids is the loss of a

hydroxyl radical, leading to the formation of an acylium ion. This would appear at m/z 139

(for ³⁵Cl) and 141 (for ³⁷Cl). This is often the base peak.

Loss of -COOH (m/z 111): Loss of the entire carboxyl group as a radical results in a

chlorophenyl cation at m/z 111 (for ³⁵Cl) and 113 (for ³⁷Cl).

Proposed EI-MS Fragmentation of 2-Chlorobenzoic Acid

C₇H₅ClO₂⁺•
m/z = 156/158

C₇H₄ClO⁺

m/z = 139/141
- •OH C₆H₄Cl⁺

m/z = 111/113
- CO

Click to download full resolution via product page

Caption: Key fragmentation pathway for 2-Chlorobenzoic Acid in EI-MS.

Summary and Conclusion
The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the

structure of 2-Chlorobenzoic Acid. NMR spectroscopy elucidates the proton and carbon

environments, IR spectroscopy confirms the presence of key functional groups (carboxylic acid,

aromatic ring, C-Cl bond), and mass spectrometry verifies the molecular weight and reveals

characteristic fragmentation patterns. This comprehensive spectroscopic profile serves as a

reliable reference for the identification and quality assessment of 2-Chlorobenzoic Acid in

research and industrial applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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